molecular formula C8H10ClN3OS B13194095 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13194095
M. Wt: 231.70 g/mol
InChI Key: HVWMGXYKHHAQPX-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a piperazine moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The aldehyde group can be introduced through subsequent reactions involving formylation agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.

    4-Chloro-2-(piperazin-1-yl)quinazoline: Contains a quinazoline ring and has been studied for its anticonvulsant activity.

    4-Chloro-2-(piperazin-1-yl)benzothiazole:

Uniqueness

4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in scientific research.

Properties

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.70 g/mol

IUPAC Name

4-chloro-2-piperazin-1-yl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H10ClN3OS/c9-7-6(5-13)14-8(11-7)12-3-1-10-2-4-12/h5,10H,1-4H2

InChI Key

HVWMGXYKHHAQPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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